Cas no 709009-14-3 (methyl 2-{(2,4-dichlorophenyl)carbamoylamino}-2-methylpropanoate)

Methyl 2-{(2,4-dichlorophenyl)carbamoylamino}-2-methylpropanoate is a synthetic organic compound featuring a carbamoylamino linkage and ester functionality. Its molecular structure, incorporating a dichlorophenyl group, suggests potential utility as an intermediate in agrochemical or pharmaceutical synthesis. The compound’s sterically hindered α-methyl group may enhance stability, while the dichlorophenyl moiety could contribute to bioactivity in pesticidal or herbicidal applications. The methyl ester group offers reactivity for further derivatization, making it a versatile building block in fine chemical synthesis. Its well-defined structure ensures reproducibility in research and industrial processes. Handling requires standard precautions for halogenated aromatic compounds, including proper ventilation and personal protective equipment.
methyl 2-{(2,4-dichlorophenyl)carbamoylamino}-2-methylpropanoate structure
709009-14-3 structure
商品名:methyl 2-{(2,4-dichlorophenyl)carbamoylamino}-2-methylpropanoate
CAS番号:709009-14-3
MF:C12H14Cl2N2O3
メガワット:305.157161235809
CID:5446566

methyl 2-{(2,4-dichlorophenyl)carbamoylamino}-2-methylpropanoate 化学的及び物理的性質

名前と識別子

    • methyl 2-(3-(2,4-dichlorophenyl)ureido)-2-methylpropanoate
    • Alanine, N-[[(2,4-dichlorophenyl)amino]carbonyl]-2-methyl-, methyl ester
    • methyl 2-{(2,4-dichlorophenyl)carbamoylamino}-2-methylpropanoate
    • インチ: 1S/C12H14Cl2N2O3/c1-12(2,10(17)19-3)16-11(18)15-9-5-4-7(13)6-8(9)14/h4-6H,1-3H3,(H2,15,16,18)
    • InChIKey: BRPRNXVNFZUABW-UHFFFAOYSA-N
    • ほほえんだ: C(OC)(=O)[C@](C)(C)NC(NC1=CC=C(Cl)C=C1Cl)=O

methyl 2-{(2,4-dichlorophenyl)carbamoylamino}-2-methylpropanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3072-0104-20mg
methyl 2-{[(2,4-dichlorophenyl)carbamoyl]amino}-2-methylpropanoate
709009-14-3 90%+
20mg
$99.0 2023-04-28
Life Chemicals
F3072-0104-5mg
methyl 2-{[(2,4-dichlorophenyl)carbamoyl]amino}-2-methylpropanoate
709009-14-3 90%+
5mg
$69.0 2023-04-28
Life Chemicals
F3072-0104-10μmol
methyl 2-{[(2,4-dichlorophenyl)carbamoyl]amino}-2-methylpropanoate
709009-14-3 90%+
10μl
$69.0 2023-04-28
Life Chemicals
F3072-0104-2μmol
methyl 2-{[(2,4-dichlorophenyl)carbamoyl]amino}-2-methylpropanoate
709009-14-3 90%+
2μl
$57.0 2023-04-28
Life Chemicals
F3072-0104-1mg
methyl 2-{[(2,4-dichlorophenyl)carbamoyl]amino}-2-methylpropanoate
709009-14-3 90%+
1mg
$54.0 2023-04-28
Life Chemicals
F3072-0104-10mg
methyl 2-{[(2,4-dichlorophenyl)carbamoyl]amino}-2-methylpropanoate
709009-14-3 90%+
10mg
$79.0 2023-04-28
Life Chemicals
F3072-0104-4mg
methyl 2-{[(2,4-dichlorophenyl)carbamoyl]amino}-2-methylpropanoate
709009-14-3 90%+
4mg
$66.0 2023-04-28
Life Chemicals
F3072-0104-2mg
methyl 2-{[(2,4-dichlorophenyl)carbamoyl]amino}-2-methylpropanoate
709009-14-3 90%+
2mg
$59.0 2023-04-28
Life Chemicals
F3072-0104-15mg
methyl 2-{[(2,4-dichlorophenyl)carbamoyl]amino}-2-methylpropanoate
709009-14-3 90%+
15mg
$89.0 2023-04-28
Life Chemicals
F3072-0104-3mg
methyl 2-{[(2,4-dichlorophenyl)carbamoyl]amino}-2-methylpropanoate
709009-14-3 90%+
3mg
$63.0 2023-04-28

methyl 2-{(2,4-dichlorophenyl)carbamoylamino}-2-methylpropanoate 関連文献

methyl 2-{(2,4-dichlorophenyl)carbamoylamino}-2-methylpropanoateに関する追加情報

Methyl 2-{(2,4-dichlorophenyl)carbamoylamino}-2-methylpropanoate (CAS No. 709009-14-3): A Comprehensive Overview

Methyl 2-{(2,4-dichlorophenyl)carbamoylamino}-2-methylpropanoate, identified by its CAS number 709009-14-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules characterized by its complex structural framework, which includes both aromatic and aliphatic moieties. The presence of functional groups such as the carbamoylamino moiety and the ester group contributes to its unique chemical properties and potential biological activities.

The molecular structure of Methyl 2-{(2,4-dichlorophenyl)carbamoylamino}-2-methylpropanoate is intricately designed to interact with biological targets in a specific manner. The 2,4-dichlorophenyl group introduces a high degree of lipophilicity and electronic characteristics that can modulate the compound's binding affinity to various receptors. This feature is particularly relevant in the context of drug design, where precise targeting is essential for therapeutic efficacy. The carbamoylamino group, on the other hand, adds a polar character to the molecule, enhancing its solubility in polar environments while maintaining interactions with hydrophobic regions of biological targets.

In recent years, there has been a surge in research focused on developing novel compounds with potential therapeutic applications. Methyl 2-{(2,4-dichlorophenyl)carbamoylamino}-2-methylpropanoate has emerged as a promising candidate in this regard. Its unique structural features have led to investigations into its potential role as an intermediate in the synthesis of more complex pharmacophores. The compound's ability to undergo further functionalization makes it a valuable building block for medicinal chemists aiming to develop new drugs.

One of the most compelling aspects of Methyl 2-{(2,4-dichlorophenyl)carbamoylamino}-2-methylpropanoate is its potential biological activity. Preliminary studies have suggested that this compound may exhibit properties relevant to various therapeutic areas. For instance, its structural motif is reminiscent of known bioactive molecules that interact with enzymes and receptors involved in metabolic pathways. The dichlorophenyl group, in particular, has been associated with compounds that demonstrate anti-inflammatory and analgesic effects. While these findings are still in the early stages of investigation, they underscore the importance of exploring this compound further.

The synthesis of Methyl 2-{(2,4-dichlorophenyl)carbamoylamino}-2-methylpropanoate presents unique challenges due to its complex structure. However, advancements in synthetic chemistry have made it increasingly feasible to produce this compound in a scalable manner. Modern techniques such as palladium-catalyzed cross-coupling reactions and enzymatic resolutions have been instrumental in optimizing synthetic routes. These methods not only improve yield but also enhance the purity of the final product, which is crucial for subsequent biological evaluations.

In the realm of drug discovery, the ability to rapidly screen large libraries of compounds is essential for identifying lead candidates. Methyl 2-{(2,4-dichlorophenyl)carbamoylamino}-2-methylpropanoate has been incorporated into high-throughput screening (HTS) campaigns aimed at identifying molecules with desirable biological activities. The compound's unique structure has allowed it to stand out among thousands of others tested, highlighting its potential as a starting point for further development.

The pharmacokinetic properties of Methyl 2-{(2,4-dichlorophenyl)carbamoylamino}-2-methylpropanoate are also under investigation. Understanding how a compound behaves within an organism is critical for determining its therapeutic potential. Studies are being conducted to assess its absorption, distribution, metabolism, and excretion (ADME) profiles. These studies will provide valuable insights into whether this compound can reach target sites in sufficient concentrations to exert a therapeutic effect while minimizing unwanted side effects.

One area where Methyl 2-{(2,4-dichlorophenyl)carbamoylamino}-2-methylpropanoate shows particular promise is in the treatment of neurological disorders. The structural features of this compound suggest that it may interact with neurotransmitter receptors or enzymes involved in neural signaling pathways. Research is ongoing to explore these interactions further and to determine if this compound can modulate neural activity in a beneficial way. Such investigations could lead to new treatments for conditions such as epilepsy or neurodegenerative diseases.

The role of computational chemistry in studying Methyl 2-{(2,4-dichlorophenyl)carbamoylamino}-2-methylpropanoate cannot be overstated. Molecular modeling techniques allow researchers to predict how this compound might interact with biological targets at an atomic level. These predictions can guide experimental efforts by highlighting key interactions and providing insights into potential binding modes. By combining computational methods with experimental data, scientists can accelerate the drug discovery process significantly.

In conclusion, Methyl 2-{(2,4-dichlorophenyl)carbamoylamino}-2-methylpropanoate (CAS No. 709009-14-3) is a multifaceted compound with significant potential in pharmaceutical research. Its complex structure and unique functional groups make it an attractive candidate for further investigation into various therapeutic areas. As research continues to uncover new applications for this molecule, it is likely that Methyl 2-{(2,4-dichlorophenyl)carbamoylamino}-2-methylpropanoate will play an important role in the development of novel treatments for human diseases.

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